3-Carbamoyl-1-(3-chloro-4-hydroxyphenyl)-5-methoxypyrazole
Overview
Description
3-Carbamoyl-1-(3-chloro-4-hydroxyphenyl)-5-methoxypyrazole is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of a carbamoyl group, a chloro-substituted hydroxyphenyl group, and a methoxy group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-(3-chloro-4-hydroxyphenyl)-5-methoxypyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced by reacting the pyrazole intermediate with an isocyanate or carbamoyl chloride.
Substitution with Chloro and Hydroxy Groups: The chloro and hydroxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate chlorinating and hydroxylating agents.
Methoxylation: The methoxy group can be introduced by methylation of the hydroxy group using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Carbamoyl-1-(3-chloro-4-hydroxyphenyl)-5-methoxypyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
3-Carbamoyl-1-(3-chloro-4-hydroxyphenyl)-5-methoxypyrazole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Carbamoyl-1-(3-chloro-4-hydroxyphenyl)-5-methoxypyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-Carbamoyl-1-(3-chloro-4-hydroxyphenyl)-5-methylpyrazole
- 3-Carbamoyl-1-(3-chloro-4-hydroxyphenyl)-5-ethoxypyrazole
- 3-Carbamoyl-1-(3-chloro-4-hydroxyphenyl)-5-propoxypyrazole
Uniqueness
3-Carbamoyl-1-(3-chloro-4-hydroxyphenyl)-5-methoxypyrazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The specific combination of functional groups in this compound may confer distinct properties compared to its analogs, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(3-chloro-4-hydroxyphenyl)-5-methoxypyrazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O3/c1-18-10-5-8(11(13)17)14-15(10)6-2-3-9(16)7(12)4-6/h2-5,16H,1H3,(H2,13,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGPLHFYMJKFTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NN1C2=CC(=C(C=C2)O)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00228585 | |
Record name | 3-Carbamoyl-1-(3-chloro-4-hydroxyphenyl)-5-methoxypyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00228585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77935-72-9 | |
Record name | 3-Carbamoyl-1-(3-chloro-4-hydroxyphenyl)-5-methoxypyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077935729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Carbamoyl-1-(3-chloro-4-hydroxyphenyl)-5-methoxypyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00228585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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